molecular formula C17H20N4O4S B293589 3-methyl-7-(3,4,5-triethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-methyl-7-(3,4,5-triethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B293589
M. Wt: 376.4 g/mol
InChI Key: RVFSUYFNMAXMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(3,4,5-triethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-methyl-7-(3,4,5-triethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-7-(3,4,5-triethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one exhibits anti-inflammatory, anti-tumor, and anti-oxidant activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, this compound has been shown to reduce oxidative stress and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-7-(3,4,5-triethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, making it a promising compound for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-methyl-7-(3,4,5-triethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the compound's potential use in the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, future studies could focus on the mechanism of action of this compound and its effects on various signaling pathways in the body.

Synthesis Methods

The synthesis of 3-methyl-7-(3,4,5-triethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been reported in several studies. One of the commonly used methods involves the reaction of 3,4,5-triethoxyaniline with thiosemicarbazide in the presence of acetic acid to yield 3-methyl-7-(3,4,5-triethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. This compound is then treated with chloroacetyl chloride in the presence of triethylamine to yield the final product.

Scientific Research Applications

3-methyl-7-(3,4,5-triethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has potential applications in scientific research. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

3-methyl-7-(3,4,5-triethoxyphenyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C17H20N4O4S/c1-5-23-12-8-11(9-13(24-6-2)14(12)25-7-3)15-20-21-16(22)10(4)18-19-17(21)26-15/h8-9H,5-7H2,1-4H3

InChI Key

RVFSUYFNMAXMFH-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=O)C(=NN=C3S2)C

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=O)C(=NN=C3S2)C

Origin of Product

United States

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